molecular formula C10H10Cl2O2 B13302899 2-(3,4-Dichlorophenyl)butanoic acid

2-(3,4-Dichlorophenyl)butanoic acid

Cat. No.: B13302899
M. Wt: 233.09 g/mol
InChI Key: AGRABJOLCYBTRV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a 3,4-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)butanoic acid typically involves the reaction of 3,4-dichlorobenzene with butanoic acid derivatives under specific conditions. One common method involves the use of glutaric anhydride and 2,4-dichloroaniline in toluene, resulting in the formation of the desired product . The reaction conditions often include heating and the use of catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the butanoic acid moiety into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can lead to the formation of alcohols from the carboxylic acid group.

    Substitution: Halogenation or other substitution reactions can occur on the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, resulting in a range of derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)butanoic acid can be compared with other similar compounds, such as:

    2-(2,4-Dichlorophenyl)butanoic acid: This compound has a similar structure but with different chlorine substitution on the phenyl ring, leading to variations in its chemical and biological properties.

    2-(3,4-Dichlorophenyl)propanoic acid: This compound has a shorter carbon chain, which can affect its reactivity and applications.

    2-(3,4-Dichlorophenyl)pentanoic acid: This compound has a longer carbon chain, potentially leading to different physical and chemical properties.

Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-2-7(10(13)14)6-3-4-8(11)9(12)5-6/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

AGRABJOLCYBTRV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O

Origin of Product

United States

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